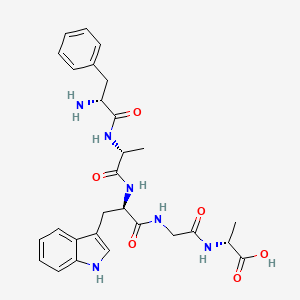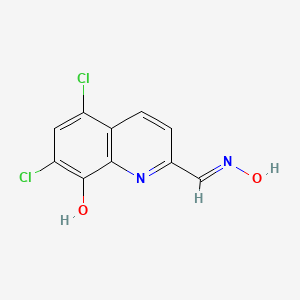
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of chlorine atoms at positions 5 and 7, a nitroso group at position 2, and a hydroxyl group at position 8 on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline followed by nitrosation. One common method includes dissolving 8-hydroxyquinoline in glacial acetic acid and introducing chlorine gas until the solution turns golden yellow. The reaction mixture is then poured into water to precipitate the product, which is filtered and recrystallized from acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties. .
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and DNA interaction, providing insights into cellular processes and potential therapeutic targets.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol involves its interaction with cellular components. For instance, metal complexes of this compound have been shown to target mitochondrial membranes, causing mitochondrial damage and triggering apoptosis in cancer cells . The compound can also inhibit enzymes like telomerase, leading to cell cycle arrest and DNA damage .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antibacterial properties and used in medicinal applications.
5,7-Dichloro-2-methyl-8-quinolinol: Studied for its anticancer activity and ability to form metal complexes.
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Used in pharmaceutical testing and research.
Uniqueness
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as an anticancer agent make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H6Cl2N2O2 |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
5,7-dichloro-2-[(E)-hydroxyiminomethyl]quinolin-8-ol |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-8(12)10(15)9-6(7)2-1-5(14-9)4-13-16/h1-4,15-16H/b13-4+ |
Clave InChI |
NQXRATBKFDWITR-YIXHJXPBSA-N |
SMILES isomérico |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1/C=N/O |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)
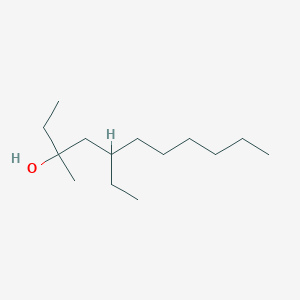
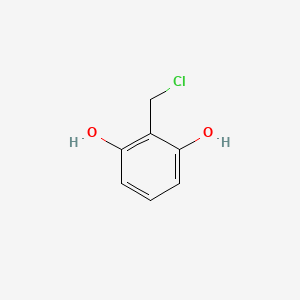
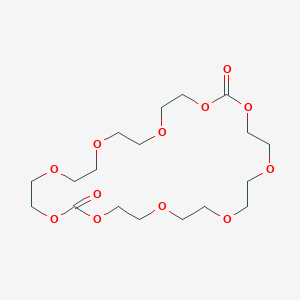
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)

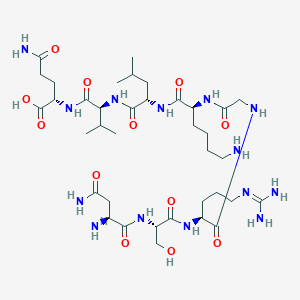
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
